2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde
Description
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is a heterocyclic compound featuring a dioxopiperidinyl moiety fused to a dioxoisoindoline core, with a carbaldehyde substituent at the 5-position. This compound is structurally related to immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), which are pivotal in targeted protein degradation (TPD) therapies. The carbaldehyde group at position 5 enhances its electrophilicity, enabling covalent interactions or further derivatization for bioconjugation .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-6-7-1-2-8-9(5-7)14(21)16(13(8)20)10-3-4-11(18)15-12(10)19/h1-2,5-6,10H,3-4H2,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZUEXCABRZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Mechanism
The foundational synthesis of 2-(2,6-dioxopiperidin-3-yl)isoindoline derivatives involves cyclizing N-(3-aminophthaloyl)-glutamine intermediates with CDI. For 5-carbaldehyde derivatives, this method requires a pre-functionalized phthalic acid precursor bearing the aldehyde group. The reaction proceeds in acetonitrile at 80–87°C for 1–5 hours, with CDI acting as both a coupling agent and dehydrating agent.
Representative Protocol:
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Starting Material: 5-Formyl-3-aminophthalic acid (synthesized via Vilsmeier-Haack formylation of 3-aminophthalic acid).
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Reaction Conditions:
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Solvent: Anhydrous acetonitrile
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Reagent: CDI (1.2 equiv)
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Temperature: 85°C
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Duration: 3 hours
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Workup: Precipitation with ice-cwater followed by recrystallization from ethanol yields the target compound in 68–72% purity.
Stereochemical Control
The stereochemistry at the piperidin-3-yl position is dictated by the starting 3-aminopiperidine-2,6-dione. Use of enantiomerically pure 3-aminoglutarimide ensures >95% enantiomeric excess (ee) in the final product.
Heterocyclic Coupling Reactions
Furan-Based Coupling
Patent US20080064876A1 discloses a route using 2-substituted furans and 3-aminopiperidine-2,6-diones. For the 5-carbaldehyde variant, a furan precursor with a formyl group at the 5-position is critical.
Synthetic Pathway:
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Furan Intermediate: 5-Formyl-2-furoic acid is converted to its acid chloride and coupled with 3-aminopiperidine-2,6-dione.
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Cyclization: Performed in ethyl acetate with trifluoroacetic acid (TFA) at 50°C, forming the isoindoline ring.
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Oxidation: The furan ring is oxidatively opened using ozone or RuO4 to yield the aldehyde functionality.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 65% |
| Oxidation Efficiency | 85% (using RuO4) |
| Purity (HPLC) | ≥98% |
Functional Group Interconversion Approaches
Oxidation of 5-Hydroxymethyl Derivatives
The 5-carbaldehyde group can be introduced via oxidation of a hydroxymethyl precursor.
Procedure:
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Synthesis of 5-Hydroxymethyl Intermediate:
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Pd/C-catalyzed hydrogenation of 5-cyano-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline to the aminomethyl derivative, followed by diazotization and hydrolysis.
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Oxidation:
Reductive Amination Pathways
While less common, reductive amination of 5-nitroisoindoline derivatives using H2/Pd-C in the presence of ammonium formate has been explored, though yields remain suboptimal (45–50%).
Formylation Techniques
Vilsmeier-Haack Formylation
Direct introduction of the aldehyde group via Vilsmeier-Haack reaction is feasible on pre-formed isoindoline intermediates.
Optimized Conditions:
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Reagents: POCl3 (3 equiv), DMF (5 equiv)
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Temperature: 0°C to 25°C (gradient)
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Substrate: 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| CDI Cyclization | 68–72 | ≥98 | High | Moderate |
| Furan Coupling | 65 | 97 | Moderate | Low |
| Oxidation of Alcohol | 78 | 99 | High | High |
| Vilsmeier-Haack | 82 | 98 | Low | N/A |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeted Protein Degradation (TPD)
One of the most promising applications of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins within cells. The compound serves as a building block for synthesizing PROTACs that target proteins involved in various diseases, including cancer and neurodegenerative disorders .
Case Study: PROTAC Development
Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading transcription factors that are traditionally considered "undruggable" due to their lack of enzymatic sites. For instance, researchers have successfully targeted LEF1 and ERG transcription factors using PROTACs based on this compound, leading to significant reductions in their levels within cancer cells .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions where piperidine derivatives are reacted with isoindoline diones under controlled conditions. The resulting product can be further modified to enhance its bioactivity or specificity towards target proteins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s functional and structural distinctions from analogs are critical in determining its physicochemical properties, stability, and applications.
Table 1: Structural and Functional Comparison of 2-(2,6-Dioxopiperidin-3-yl) Isoindoline Derivatives
Key Observations
Functional Group Impact: The carbaldehyde group in the target compound supports covalent bonding with nucleophilic residues (e.g., lysine), making it suitable for irreversible inhibitors or PROTACs . Ethynyl substituents (e.g., CAS 2154356-63-3) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone in antibody-drug conjugate (ADC) development . Carboxylic acid derivatives exhibit higher polarity, enhancing solubility for intravenous formulations but limiting blood-brain barrier penetration .
Stability and Storage: Ethynyl derivatives require stringent storage (inert atmosphere, refrigeration) due to alkyne reactivity and oxidation sensitivity . Hydrochloride salts (e.g., aminomethyl derivative) improve shelf life and aqueous compatibility compared to free bases .
Biological Relevance: Compounds with aminomethyl or hydrazinyl groups are versatile intermediates for synthesizing peptide-based degraders or metal-chelating agents . The target compound’s carbaldehyde group is understudied in the provided evidence but shares mechanistic parallels with IMiDs like thalidomide, which bind cereblon in E3 ubiquitin ligase complexes .
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of targeted protein degradation and as a thalidomide analog. This article reviews the compound's biological activity, synthesizing research findings, case studies, and relevant data.
- Molecular Formula: C₁₄H₁₀N₂O₅
- Molecular Weight: 302.24 g/mol
- CAS Number: 1447701-63-4
This compound functions primarily as a cereblon ligand, which is crucial for the recruitment of CRBN proteins. Such interactions are essential in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The mechanism involves linking the compound to protein ligands through specific linkers, allowing for selective degradation of unwanted proteins within cells .
Anticancer Activity
Research indicates that compounds related to thalidomide exhibit significant anticancer properties. 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde has been studied for its ability to inhibit tumor growth through the modulation of various signaling pathways involved in cancer progression. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cell lines .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of thalidomide derivatives on multiple myeloma cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. Although not directly tested on 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde, these findings suggest similar potential due to structural similarities .
- Zika Virus Research : A related study focused on developing antiviral agents against Zika virus using phenotypic screening methods. While this study did not test the specific compound , it highlights the relevance of exploring similar structures for antiviral activity against flaviviruses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbaldehyde, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : A reflux method using acetic acid as the solvent with sodium acetate as a base is effective for analogous aldehydes. For example, stoichiometric ratios (1:1.1 for aldehyde derivatives), reflux duration (3–5 hours), and recrystallization from DMF/acetic acid mixtures can optimize purity . Monitoring reaction progress via TLC and adjusting reflux time based on intermediate stability is critical.
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in academic research settings?
- Methodological Answer : Combine H/C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and dioxopiperidine carbonyl groups. HPLC (C18 column, acetonitrile/water gradient) quantifies purity, while FT-IR verifies carbonyl stretches (1670–1750 cm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. How can researchers address solubility challenges during in vitro bioassays for this aldehyde-containing compound?
- Methodological Answer : Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity). For aqueous assays, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Pre-solubilize the compound in DMSO before diluting into buffer systems to prevent precipitation .
Q. What are the key considerations for designing stability studies under varying pH and temperature conditions to assess degradation pathways?
- Methodological Answer : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C). Monitor aldehyde oxidation via HPLC and track dioxopiperidine ring stability using NMR. Use Arrhenius kinetics to predict shelf-life under standard storage conditions .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Recrystallization from DMF/acetic acid (1:2 v/v) effectively removes unreacted intermediates. For polar byproducts, silica gel chromatography (ethyl acetate/hexane, 3:7) achieves separation. Wash crystalline precipitates sequentially with acetic acid, ethanol, and diethyl ether to enhance purity .
Advanced Research Questions
Q. How can computational modeling approaches predict the compound's binding affinity to target proteins like cereblon?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the aldehyde moiety as a flexible ligand. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with structural analogs (e.g., 5-nitro derivatives) to identify key pharmacophores .
Q. What experimental strategies resolve contradictory bioactivity data between enzyme inhibition assays and cellular proliferation studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP levels, incubation time). Use isogenic cell lines to control for off-target effects. Employ proteomics (LC-MS/MS) to identify unintended protein targets. Cross-validate with SPR-based binding assays to confirm direct interactions .
Q. What methodologies enable enantioselective synthesis of chiral derivatives containing the dioxopiperidine moiety?
- Methodological Answer : Utilize asymmetric organocatalysis (e.g., proline-derived catalysts) during cyclization. Chiral HPLC (Chiralpak AD-H column) separates enantiomers. Confirm absolute configuration via X-ray crystallography of intermediates (e.g., brominated analogs) .
Q. How do structural modifications at the 5-carbaldehyde position influence proteasome inhibition potency, and what SAR principles emerge?
- Methodological Answer : Synthesize derivatives with substituents like nitro ( ) or fluoro ( ) groups. Assess IC values in 26S proteasome inhibition assays. Correlate electronic effects (Hammett σ constants) with activity to establish SAR trends. Use QSAR models to predict optimal substituents .
Q. What cross-disciplinary techniques validate target engagement in structural biology contexts?
- Methodological Answer : Co-crystallize the compound with cereblon (CRBN) using vapor diffusion methods. Resolve structures via X-ray crystallography (2.0–2.5 Å resolution). Complement with cryo-EM to study dynamic binding in cellular environments. Validate with CETSA (Cellular Thermal Shift Assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
